Pentylone
Overview
Description
- Pentylone, also known as β-Keto-Methyl benzo dioxolyl pentanamine, is a stimulant that was developed in the 1960s.
- It belongs to the class of substituted cathinones, which are derivatives of phenethylamine.
- This compound has been detected in products sold under various names, including “NRG-1” and “NRG-3,” often in combination with other cathinone derivatives .
Mechanism of Action
Target of Action
Pentylone, also known as bk-Methyl-K, primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means it inhibits the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to an overexpression of immediate-early genes (iegs), such as arc and c-fos in the dorsal striatum (ds) and ventral striatum (vs), as well as bdnf in the medial prefrontal cortex (mpfc) . These genes are often used as markers of neuronal activity.
Pharmacokinetics
Like other synthetic cathinones, it is likely that this compound is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased concentration of neurotransmitters in the synaptic cleft due to the action of this compound can lead to a range of effects at the molecular and cellular level. These include increased neuronal activity, changes in gene expression, and potential neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the illicit drug market is continually evolving, with constant modifications to the chemical structure of synthetic cathinones like this compound . These modifications can alter the compound’s potency, duration of action, and side effect profile. Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the effects of this compound .
Biochemical Analysis
Biochemical Properties
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it interacts with the transporters of these neurotransmitters, blocking their reuptake into the neuron and thus increasing their concentration in the synaptic cleft .
Cellular Effects
The increased concentration of these neurotransmitters in the synaptic cleft due to the action of this compound can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on the postsynaptic neuron, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that its effects would be relatively short-lived, as the neurotransmitters it affects are typically rapidly metabolized and their transporters recycled .
Dosage Effects in Animal Models
Like other stimulants, it is likely that its effects would be dose-dependent, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Given its structure and mechanism of action, it is likely that it would be metabolized by enzymes in the liver, potentially leading to a variety of metabolites .
Transport and Distribution
Given its lipophilic nature, it is likely that it would be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in areas of the cell where the transporters it affects are located, such as the presynaptic neuron .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for pentylone are not widely documented.
- it is likely synthesized through chemical reactions involving precursor compounds.
- Researchers have identified this compound as a metabolite of N,N-dimethylthis compound .
Chemical Reactions Analysis
- Pentylone may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified due to limited available data.
- The major products formed from these reactions are not well-documented.
Scientific Research Applications
- Pentylone’s applications span several fields:
Chemistry: It serves as a valuable research compound for studying substituted cathinones.
Biology: Researchers explore its effects on neurotransmitter systems and cellular processes.
Medicine: Although not approved for medical use, this compound’s pharmacological properties are of interest.
Comparison with Similar Compounds
- Pentylone shares similarities with other cathinones, such as α-PVP, dithis compound, and N-ethylthis compound.
- Its uniqueness lies in its specific chemical structure and pharmacological effects.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLULIEUUXXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014183 | |
Record name | Pentylone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698963-77-8 | |
Record name | Pentylone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentylone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentylone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTYLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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